8'-ethyl-4',4',6'-trimethyl-2,3,4,5',6',9-hexahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
Description
8’-Ethyl-4’,4’,6’-trimethyl-2,3,4,5’,6’,9-hexahydro-4’H-spiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a structurally complex spirocyclic compound combining a beta-carboline moiety with a pyrrolo[3,2,1-ij]quinoline scaffold. Its molecular architecture features a spiro junction at the beta-carboline’s C1 and the pyrrolo[3,2,1-ij]quinoline’s C1’ positions, with ethyl and methyl substituents at the 8’, 4’, and 6’ positions.
Properties
IUPAC Name |
6-ethyl-9,11,11-trimethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-5-16-12-19-15(2)14-25(3,4)29-22(19)20(13-16)26(24(29)30)23-18(10-11-27-26)17-8-6-7-9-21(17)28-23/h6-9,12-13,15,27-28H,5,10-11,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHNRBQRNGNKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C4(C5=C(CCN4)C6=CC=CC=C6N5)C(=O)N3C(CC2C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The biological activity of spiro compounds, particularly those related to beta-carbolines and pyrrolopyrroles, often involves interactions with various biological targets. These compounds have been studied for their potential effects on:
- Neurotransmitter Systems : Many beta-carboline derivatives exhibit activity on the central nervous system, potentially influencing neurotransmitter levels such as serotonin and dopamine.
- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant properties that help mitigate oxidative stress in cells.
- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antioxidant Activity
Research indicates that the compound may exhibit significant antioxidant properties. A study highlighted the ability of similar beta-carboline structures to scavenge free radicals effectively, which is crucial for preventing cellular damage associated with oxidative stress .
Neuroprotective Effects
Preliminary findings suggest that 8'-ethyl-4',4',6'-trimethyl-2,3,4,5',6',9-hexahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one may provide neuroprotective effects. In vitro studies have demonstrated its capacity to inhibit neurodegenerative processes linked to diseases such as Alzheimer's and Parkinson's .
Anticancer Properties
In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways involved in cell survival .
Biological Activity Summary Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Neuroprotective | Inhibition of neurodegeneration | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
-
Neuroprotection in Cell Models :
- A study investigated the neuroprotective effects of a related beta-carboline compound on SH-SY5Y neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability upon treatment with the compound.
-
Anticancer Activity Against Breast Cancer Cells :
- In a controlled experiment, this compound was tested against MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent anticancer activity.
Comparison with Similar Compounds
Pyrrolo[3,2,1-ij]quinoline Derivatives
- 8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (): Structure: Lacks the beta-carboline spiro system but shares the pyrrolo[3,2,1-ij]quinoline core. Molecular Weight: 274.1436 (vs. ~435 for the target compound, inferred from substituents). Synthesis: Prepared via oxalyl chloride-mediated cyclization of tetrahydroquinoline precursors in toluene .
- Compound 41453 (Dispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1”-cyclohexane]-2’-one) (): Structure: Features a dispiro system with a cyclohexane ring, differing in substituents (dimethyl vs. ethyl/methyl). Activity: Identified as a blood coagulation factor XIIa inhibitor, suggesting enhanced target specificity compared to the target compound .
Beta-Carboline Hybrids
- Spiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione derivatives (): Structure: Retain the pyrrolo[3,2,1-ij]quinoline-dione system but lack ethyl and beta-carboline groups. Synthesis: Derived from tetrahydroquinoline hydrochlorides and oxalyl chloride, yielding compounds with antifungal activity (e.g., pyroquilon derivatives) .
Physicochemical and Pharmacological Comparisons
*Estimated based on structural analogs.
Mechanistic and Functional Insights
- Anticoagulant Activity : The target compound and Compound 41453 exhibit FXIIa inhibition, likely due to their spirocyclic frameworks enhancing binding to serine protease active sites. The ethyl group at 8’ may improve lipophilicity and bioavailability compared to smaller substituents (e.g., methoxy) .
- Antifungal Activity : Pyroquilon derivatives () show activity against Pyricularia oryzae, but the target compound’s beta-carboline moiety may confer additional mechanisms, such as intercalation or enzyme inhibition .
- Synthetic Complexity: The target compound requires multi-step synthesis involving cyclocondensation of dihydro-pyrroloquinoline-diones with malononitrile and coumarins, whereas simpler analogs (e.g., 8-ethoxy derivatives) are synthesized via single-step cyclizations .
Research Findings and Implications
- Structural-Activity Relationships (SAR): Spiro Junctions: Enhance conformational rigidity, improving target selectivity (e.g., FXIIa vs. other coagulation factors) .
- Pharmacokinetic Considerations : The beta-carboline component may influence CNS penetration, though this remains untested.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
